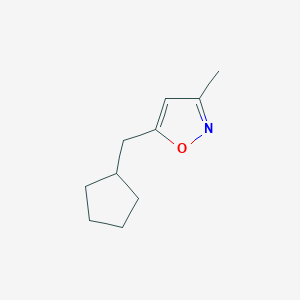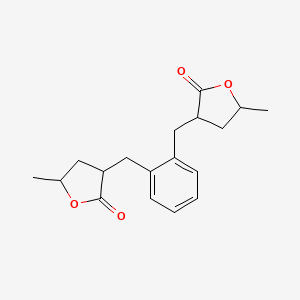![molecular formula C11H11BrN2O3 B12918031 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one CAS No. 60931-34-2](/img/structure/B12918031.png)
3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and an isopropoxy group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.
Applications De Recherche Scientifique
3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Bromophenyl)-1,3,4-oxadiazole: Lacks the isopropoxy group, which can affect its reactivity and interactions.
5-Phenyl-1,3,4-oxadiazole: Lacks the bromine atom, which can influence its electronic properties and reactivity.
2-(2-Bromophenyl)-1,3,4-oxadiazole: Has a different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of both the bromophenyl and isopropoxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
60931-34-2 |
|---|---|
Formule moléculaire |
C11H11BrN2O3 |
Poids moléculaire |
299.12 g/mol |
Nom IUPAC |
3-(2-bromophenyl)-5-propan-2-yloxy-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C11H11BrN2O3/c1-7(2)16-10-13-14(11(15)17-10)9-6-4-3-5-8(9)12/h3-7H,1-2H3 |
Clé InChI |
APVIYZQCASCWLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NN(C(=O)O1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)
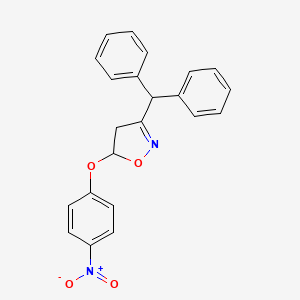
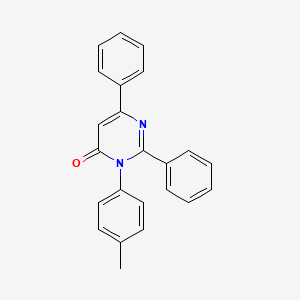
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
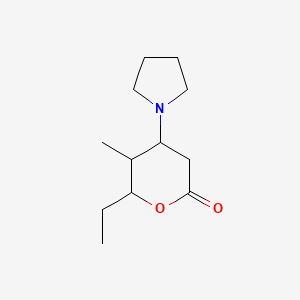
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
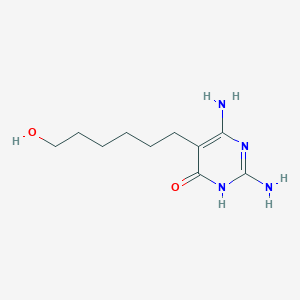

![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)

